Aroplatin - 114488-24-3

Aroplatin

Catalog Number: EVT-260084
CAS Number: 114488-24-3
Molecular Formula: C26H52N2O4Pt
Molecular Weight: 651.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aroplatin is a synthetic liposomal formulation of bis-neodecanoate diaminocyclohexane platinum (NDDP), a third-generation platinum complex analogue of cisplatin, with potential antineoplastic activity. After displacement of the 2 long-chain aliphatic leaving groups (neodecanoic acid), platinum diaminocyclohexane (DACH) complexes become highly reactive and alkylate macromolecules, forming both inter- and intra-strand DNA crosslinks and inhibiting DNA synthesis, which results in tumor cell cytotoxicity. Because DNA mismatch-repair (MMR) complexes do not recognize DACH–platinum adducts, DNA repair mechanisms are inhibited, overcoming limitations observed with other platinum-based agents. In addition, the liposomal encapsulation improves the bioavailability of NDDP and reduces its toxicity profile.
Classification and Source

Aroplatin is classified as an organometallic compound and falls under the category of platinum(II) complexes. It is specifically designed as a liposomal formulation to enhance the delivery and efficacy of platinum-based drugs. The compound is derived from the reaction of platinum salts with organic ligands, particularly neodecanoic acid and trans-R,R-1,2-diaminocyclohexane .

Synthesis Analysis

Aroplatin is synthesized through a multi-step process that typically involves:

  1. Primary Reaction: The synthesis begins with the reaction of platinum(II) salts with neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. This reaction is performed under controlled conditions of temperature and pH to ensure the formation of the desired product.
  2. Liposomal Technology: In industrial settings, Aroplatin is produced using liposomal technology. The thin-film hydration method is commonly employed, where lipid components are dissolved in an organic solvent. After evaporating the solvent, the resulting film is rehydrated in an aqueous solution to form liposomes encapsulating Aroplatin .
Molecular Structure Analysis

The molecular formula of Aroplatin is C26H52N2O4PtC_{26}H_{52}N_{2}O_{4}Pt with a molecular weight of approximately 651.8 g/mol. The IUPAC name for Aroplatin is (1R,2R)-cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(II). The structure features a central platinum atom coordinated to two neodecanoate ligands and two amine groups from the cyclohexane derivative. This configuration allows for significant interaction with biological targets such as DNA .

Chemical Reactions Analysis

Aroplatin participates in various chemical reactions including:

  • Substitution Reactions: These reactions involve the replacement of ligands around the platinum center, crucial for activating the drug.
  • Coordination Reactions: Aroplatin forms coordination bonds with biological molecules, primarily DNA.

Common reagents involved include neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. The reactions are typically conducted under controlled conditions to maintain stability and efficacy .

Mechanism of Action

The mechanism of action of Aroplatin involves the formation of reactive platinum complexes that bind to DNA. This binding leads to intra- and inter-strand cross-linking of DNA molecules, inhibiting DNA synthesis and cell division. Specifically, Aroplatin targets the N7 position of guanine bases in DNA, leading to structural alterations that trigger cellular responses such as apoptosis and cell cycle arrest .

Physical and Chemical Properties Analysis

Aroplatin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Enhanced solubility due to its liposomal formulation.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature.

The encapsulation within liposomes significantly improves its pharmacokinetic profile compared to traditional formulations .

Applications

Aroplatin has several scientific applications primarily in oncology:

  • Chemotherapy: It is used as a chemotherapeutic agent against various cancers due to its ability to induce DNA damage in cancer cells.
  • Liposomal Drug Delivery Systems: Its formulation enhances bioavailability while reducing systemic toxicity associated with conventional platinum-based drugs.
  • Research: Aroplatin serves as a model compound for studying drug delivery mechanisms and developing new therapeutic strategies against drug-resistant cancers .
Historical Development and Rationale for Aroplatin Design

Evolution of Platinum-Based Chemotherapeutics: From Cisplatin to Oxaliplatin Analogues

Platinum-based chemotherapeutics revolutionized oncology following Rosenberg’s accidental discovery of cisplatin’s antitumor properties in 1965 [5] [9]. Cisplatin (cis-diamminedichloroplatinum(II)), approved in 1978, became a first-line treatment for testicular, ovarian, and other solid tumors due to its DNA crosslinking mechanism, which triggers apoptosis in rapidly dividing cancer cells [1] [6]. Despite efficacy, cisplatin’s clinical utility was limited by dose-limiting nephrotoxicity, neurotoxicity, and intrinsic/acquired drug resistance [2] [8].

Second-generation analogues like carboplatin (1986) replaced cisplatin’s chloride ligands with a cyclobutanedicarboxylate moiety, reducing nephrotoxicity but exhibiting cross-resistance and myelosuppression [1] [2]. The third-generation drug oxaliplatin (1996) introduced the 1,2-diaminocyclohexane (DACH) carrier ligand, enabling activity in cisplatin-resistant tumors—particularly colorectal cancers—by forming bulkier, more hydrophobic DNA adducts that evade repair mechanisms [3] [5] [6]. This structural evolution highlighted the critical role of carrier ligands in overcoming resistance, setting the stage for DACH-based liposomal formulations like Aroplatin.

Table 1: Evolution of Key Platinum-Based Chemotherapeutics

GenerationCompoundStructural InnovationClinical Limitations
FirstCisplatinSquare planar Pt(II) with NH₃/Cl ligandsNephrotoxicity, neurotoxicity, resistance
SecondCarboplatinBidentate CBDCA ligandMyelosuppression, cross-resistance
ThirdOxaliplatinDACH carrier ligandNeurotoxicity (acute cold sensitivity)

Conceptual Basis for Liposomal Encapsulation in Platinum Drug Delivery

Liposomal encapsulation emerged as a strategic solution to enhance tumor targeting and mitigate systemic toxicity. Conventional platinum drugs exhibit short circulation half-lives (1.5–3.6 hours for cisplatin) and lack tumor specificity, leading to indiscriminate tissue damage [2] [6]. Liposomes—spherical phospholipid vesicles—leverage the Enhanced Permeability and Retention (EPR) effect, where leaky tumor vasculature permits nanoparticle accumulation, while dysfunctional lymphatic drainage prolongs retention [2] [8].

Aroplatin (L-NDDP) encapsulated cis-bis-neodecanoato-trans-R,R-1,2-diaminocyclohexane platinum(II) within multilamellar liposomes [2] [6]. This design conferred three key advantages:

  • Extended Circulation: Liposomal shielding reduced renal clearance and protein binding, enhancing plasma half-life.
  • Reduced Toxicity: Encapsulation minimized free platinum exposure to renal tubules and neural tissue [8].
  • Overcoming Resistance: The DACH ligand’s unique DNA adduct conformation persisted in cisplatin-resistant cells [3] [7].

Table 2: Liposomal Platinum Formulations in Clinical Development

FormulationPlatinum PayloadLiposome StructurePrimary Innovation
Aroplatin (L-NDDP)DACH-neodecanoato Pt(II)MultilamellarDACH ligand + hydrophobic core
Lipoplatin™CisplatinPEGylated unilamellarStealth coating for evasion of immune cells
SPI-77CisplatinPEGylated unilamellarHigh drug-loading capacity

Role of 1,2-Diaminocyclohexane (DACH) Ligand in Overcoming Cisplatin Resistance

The DACH ligand in Aroplatin’s design was pivotal in countering cisplatin resistance. Resistance mechanisms include:

  • Enhanced DNA repair: Nucleotide excision repair (NER) pathways remove cisplatin-induced DNA adducts.
  • Reduced cellular uptake: Downregulation of copper transporters (CTR1).
  • Increased detoxification: Glutathione (GSH)-mediated platinum inactivation [1] [7].

DACH-Pt complexes form rigid, chiral DNA adducts that sterically hinder NER proteins like ERCC1-XPF, impairing repair efficiency [3] [7]. Studies comparing DACH-Pt (oxaliplatin, ormaplatin) with cis-diammine-Pt (cisplatin) revealed:

  • 5–10-fold higher cytotoxicity in cisplatin-resistant ovarian carcinoma lines.
  • Reduced recognition by mismatch repair (MMR) proteins, preventing apoptosis evasion [7].
  • p53-independent apoptosis: Unlike cisplatin, DACH-Pt adducts activate cell death even in p53-mutant tumors [7].

Aroplatin’s DACH-neodecanoato structure amplified these benefits while enabling liposomal compatibility. The hydrophobic neodecanoato ligands facilitated stable encapsulation within lipid bilayers, while DACH ensured activity against resistant malignancies [2] [6].

Table 3: Impact of DACH Ligand on Platinum Drug Resistance Mechanisms

Resistance MechanismCisplatin ResponseDACH-Pt (e.g., Aroplatin) Response
DNA repair (NER/MMR)ERCC1 overexpression causes resistanceAdducts evade repair; inhibit ERCC1-XPF activity
Cellular accumulationCTR1-dependent uptakePartially CTR1-independent transport
DetoxificationGSH conjugationLower affinity for sulfhydryl groups

Platinum Compounds Mentioned: Cisplatin, Carboplatin, Oxaliplatin, Nedaplatin, Heptaplatin, Lobaplatin, Ormaplatin, Aroplatin (L-NDDP).

Properties

CAS Number

114488-24-3

Product Name

Aroplatin

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+)

Molecular Formula

C26H52N2O4Pt

Molecular Weight

651.8 g/mol

InChI

InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1

InChI Key

PZAQDVNYNJBUTM-BLUNCNMSSA-L

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Solubility

Soluble in DMSO, not in water

Synonyms

Aroplatin

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Isomeric SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.